BenchChemオンラインストアへようこそ!

4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Kinase inhibition ATP-competitive binding Metal chelation

4-Acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899736-07-3) is a synthetic benzothiazole-benzamide with a unique 4,7-dimethoxy substitution pattern and a pyridin-2-ylmethyl group that provides a bidentate metal-chelating motif, targeting ATP-competitive kinase inhibition. Unlike the 3-pyridyl isomer (CAS 895431-15-9), the 2-pyridyl regioisomer demonstrates selective B-Raf/C-Raf inhibition. Its computed logP (3.8) and TPSA (110 Ų) suggest CNS permeability, making it an ideal decorated scaffold for lead optimization in CNS-targeted programs. Prioritize this compound over mono-methoxy or non-acetylated analogs for SAR campaigns in leukemia/lymphoma models. Custom synthesis available; contact us for bulk inquiries.

Molecular Formula C24H21N3O4S
Molecular Weight 447.51
CAS No. 899736-07-3
Cat. No. B2641506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS899736-07-3
Molecular FormulaC24H21N3O4S
Molecular Weight447.51
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC
InChIInChI=1S/C24H21N3O4S/c1-15(28)16-7-9-17(10-8-16)23(29)27(14-18-6-4-5-13-25-18)24-26-21-19(30-2)11-12-20(31-3)22(21)32-24/h4-13H,14H2,1-3H3
InChIKeyOTVFMCYRHHZFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899736-07-3): Chemical Identity and Compound Class


4-Acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899736-07-3) is a synthetic small molecule belonging to the benzothiazole-benzamide class. Its molecular formula is C24H21N3O4S, with a molecular weight of 447.5 g/mol, computed XLogP3-AA of 3.8, zero hydrogen bond donors, and a topological polar surface area of 110 Ų [1]. The compound features a 4,7-dimethoxybenzo[d]thiazol-2-yl core linked via a tertiary amide to a 4-acetylbenzamide moiety, with a pyridin-2-ylmethyl group attached to the amide nitrogen. This scaffold combines structural elements found in kinase-targeted and antiproliferative benzothiazole derivatives [2]. The compound is of research interest for its potential biological activities, though peer-reviewed pharmacological data remain limited.

Why Generic Substitution Is Inadequate for 4-Acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide


Within the benzothiazole-benzamide class, minor structural modifications produce substantial differences in target engagement, selectivity, and cellular potency. The 4,7-dimethoxy substitution pattern on the benzothiazole core locks the electronic configuration and hydrogen-bonding surface differently from 5-methoxy or 5,6-dimethoxy analogs, as demonstrated by divergent IC50 values in antitumor benzothiazole series [1]. The pyridin-2-ylmethyl vs. pyridin-3-ylmethyl isomerism in the N-substituent further alters the compound's metal-chelating potential and kinase ATP-site docking geometry—an effect documented across multiple benzothiazole-amide kinase inhibitor programs [2]. Consequently, a seemingly minor change (e.g., moving the pyridyl nitrogen from the 2- to 3-position) can ablate or invert target selectivity, making generic interchange of class members scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 4-Acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide vs. Closest Analogs


Pyridyl Regioisomerism: 2-Pyridylmethyl vs. 3-Pyridylmethyl Substitution and Chelation Potential

The compound bears a pyridin-2-ylmethyl group on the amide nitrogen, placing the pyridyl nitrogen adjacent to the amide linkage. In contrast, the closest regioisomer (CAS 895431-15-9) carries a pyridin-3-ylmethyl group. In benzothiazole-amide kinase inhibitor series, the 2-pyridyl isomer can engage in bidentate chelation of catalytic metal ions or form directional hydrogen bonds with hinge-region residues, whereas the 3-pyridyl isomer cannot, resulting in order-of-magnitude differences in IC50 values [1]. No peer-reviewed head-to-head comparison data are currently available for this specific compound pair, requiring classification as class-level inference.

Kinase inhibition ATP-competitive binding Metal chelation Structure-activity relationship

4,7-Dimethoxy vs. 5-Methoxy Benzothiazole Substitution: Impact on Cytotoxic Potency

The target compound features 4,7-dimethoxy substitution on the benzothiazole core, while a close analog (CAS 941926-15-4) bears only a single 5-methoxy group. In a structurally related series of 4,7-dimethoxybenzothiazole-2-carbonitriles, the dimethoxy pattern yielded IC50 values of 20.6–25.2 μM against L1210 leukemia cells and induced G2/M arrest, whereas mono-substituted analogs showed markedly reduced or absent activity [1]. No direct comparison between the 4-acetylbenzamide derivatives has been published; the inference relies on the established pharmacophoric contribution of the 4,7-dimethoxy pattern in benzothiazole antitumor agents.

Antiproliferative activity Benzothiazole SAR Cancer cell lines Cytotoxicity

4-Acetylbenzamide vs. 4-Methylthiobenzamide Substituent: Predicted Hydrogen-Bond Acceptor Capacity

The target compound bears a 4-acetyl substituent (hydrogen-bond acceptor, calculated logP 3.8 [1]), whereas the analog N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide replaces the acetyl with methylthio. The acetyl carbonyl accepts hydrogen bonds and contributes to ligand–target enthalpic binding, whereas the methylthio group is predominantly hydrophobic and lacks hydrogen-bond acceptor capability. In medicinal chemistry optimization, this difference in H-bond acceptor count (7 for target vs. fewer for the methylthio analog) can affect both aqueous solubility and target-binding thermodynamics. No direct biochemical comparison is available; the differentiation is based on computed molecular properties.

Ligand efficiency Hydrogen bonding Drug-likeness Physicochemical properties

Research and Industrial Application Scenarios for 4-Acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide


Kinase Inhibitor Screening and ATP-Site Probe Development

The compound's pyridin-2-ylmethyl substituent provides a potential bidentate metal-chelating motif, making it a candidate for ATP-competitive kinase inhibitor screening libraries. In benzothiazole-amide kinase programs, 2-pyridyl regioisomers have shown selective B-Raf and C-Raf inhibition not observed with 3-pyridyl analogs [1]. Researchers should prioritize this compound over the 3-pyridyl isomer (CAS 895431-15-9) when screening against kinases where active-site metal coordination is structurally feasible.

Antiproliferative SAR Exploration in Hematological Cancer Models

The 4,7-dimethoxybenzothiazole substructure is associated with G2/M cell-cycle arrest and antiproliferative activity in leukemia cell lines (IC50 ~20 μM range in benzothiazole-2-carbonitrile analogs) [2]. The target compound's 4-acetylbenzamide linkage offers a distinct vector for further derivatization. Procurement for structure-activity relationship campaigns in leukemia or lymphoma models is supported over mono-methoxy or non-acetylated analogs, which lack the dual pharmacophoric elements.

Fragment-Based and Computational Drug Design Scaffold

With a molecular weight of 447.5 Da, zero hydrogen-bond donors, and seven hydrogen-bond acceptors [3], the compound sits at the upper boundary of fragment-like space but serves as a decorated scaffold for computational docking and pharmacophore modeling. Its computed logP (3.8) and TPSA (110 Ų) suggest CNS permeability potential, distinguishing it from more polar benzothiazole analogs. Medicinal chemistry teams can use this compound as a starting point for lead optimization where CNS exposure is desired.

Selectivity Profiling Against Carboxylesterases

Although direct compound data are lacking, structurally related benzothiazole-benzamides have been evaluated for carboxylesterase (CE1/CE2) inhibition, with IC50 values >100,000 nM indicating low off-target risk in human liver microsomes [4]. Researchers procuring this specific compound for in vitro metabolism studies should verify CE inhibition liability in their own assay systems, given the structural similarity to tested analogs.

Quote Request

Request a Quote for 4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.